molecular formula C14H16O3 B12573012 Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 500004-66-0

Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12573012
CAS No.: 500004-66-0
M. Wt: 232.27 g/mol
InChI Key: DQKRPAJDANFWKL-UHFFFAOYSA-N
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Description

Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of enoate esters This compound is characterized by the presence of a pentenyl group attached to an ester linkage, which is further connected to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with pent-3-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)prop-2-enoic acid: A precursor in the synthesis of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate.

    Pent-3-en-1-ol: Another precursor used in the esterification reaction.

    Ferulic acid: A structurally similar compound with known antioxidant properties.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both a pentenyl group and a hydroxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate, a phenylpropanoid compound, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the family of phenylpropanoids, characterized by a phenolic hydroxyl group attached to a propene structure. Its molecular formula is C13H14O3C_{13}H_{14}O_3, and it exhibits properties typical of phenolic compounds, including antioxidant and anti-inflammatory activities.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. A study evaluating its impact on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed that the compound effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses. The inhibition rates were found to be dose-dependent, with notable reductions in NO production by up to 81.91% at optimal concentrations .

2. Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

3. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it possesses inhibitory effects on bacterial growth, making it a potential candidate for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Enzymes : The compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the inflammatory pathway .
  • Scavenging Free Radicals : Its phenolic structure allows it to act as a free radical scavenger, reducing oxidative stress and cellular damage.

Study 1: Anti-inflammatory Effects in RAW 264.7 Cells

A detailed investigation was conducted on the anti-inflammatory effects of this compound using RAW 264.7 macrophage cells stimulated with LPS. The results showed:

Treatment Concentration (μM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
Control--
12.548.9854.86
2566.875.94
5081.9199.38

This table illustrates the dose-dependent efficacy of the compound in reducing inflammatory mediators .

Study 2: Antimicrobial Activity Assessment

In a separate study assessing antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound possesses varying degrees of antimicrobial activity against different pathogens .

Properties

CAS No.

500004-66-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

pent-3-enyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H16O3/c1-2-3-4-11-17-14(16)10-7-12-5-8-13(15)9-6-12/h2-3,5-10,15H,4,11H2,1H3

InChI Key

DQKRPAJDANFWKL-UHFFFAOYSA-N

Canonical SMILES

CC=CCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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